1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Description
1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Cambridge ID 6659034, is the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is located on synaptic vesicles of dopamine, norepinephrine, serotonin, and histamine neurons to store these neurotransmitters until needed for release during neurotransmission .
Mode of Action
Cambridge ID 6659034 acts as an inhibitor of VMAT2 . By inhibiting VMAT2, the compound reduces dopamine storage and release . This action curtails the hypothetical overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia .
Biochemical Pathways
The inhibition of VMAT2 affects the dopamine neurotransmission pathway . By reducing dopamine release, the compound diminishes the overstimulation of D2 receptors in the indirect pathway . This results in stronger “stop” signals and weaker “go” signals, thus having robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Pharmacokinetics
As a vmat2 inhibitor, it is expected to have a significant impact on the bioavailability of dopamine, norepinephrine, serotonin, and histamine by reducing their storage and release .
Result of Action
The molecular and cellular effects of Cambridge ID 6659034’s action primarily involve the modulation of dopamine neurotransmission . By inhibiting VMAT2, the compound reduces dopamine storage and release, leading to less overstimulation of D2 receptors in the motor striatum . This results in a reduction of the abnormal involuntary hyperkinetic movements associated with conditions like tardive dyskinesia .
Action Environment
The action, efficacy, and stability of Cambridge ID 6659034 are likely influenced by various environmental factors.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-21(2)9-5-10-22-16(13-6-3-8-20-12-13)15(18(24)19(22)25)17(23)14-7-4-11-26-14/h3-4,6-8,11-12,16,24H,5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYANXDOUVHIXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.